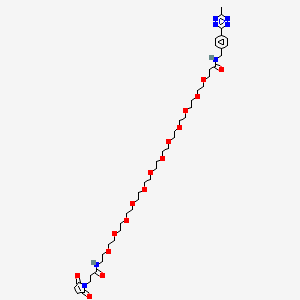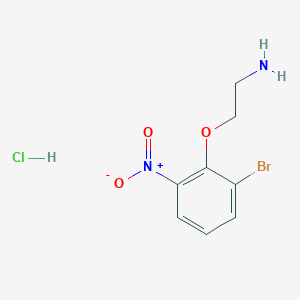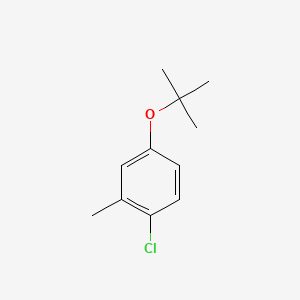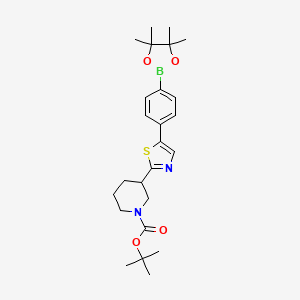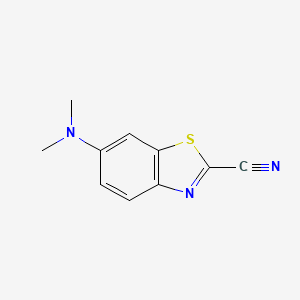![molecular formula C16H18N2O3 B13712802 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the dihydropyrazinoindole family, which is known for its diverse pharmacological properties, including antifungal, antihistaminergic, and anti-serotoninergic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves a cascade addition-cyclization reaction. One common method starts with vinyl selenones and (1H-indol-2yl)carboxamides, using potassium hydroxide as a base. This reaction proceeds via a Michael addition-cyclization cascade, resulting in the formation of the desired dihydropyrazinoindole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly solvents are often employed. For instance, the use of 2-methyltetrahydrofuran (2-MeTHF) as a green solvent in the synthesis of related compounds has been reported .
化学反応の分析
Types of Reactions
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal enzymes, while its antihistaminergic activity may involve blocking histamine receptors. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrazino[2,3-b]indoles: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Polycyclic Heteroaromatic Compounds: These compounds also feature fused ring systems and exhibit diverse pharmacological properties.
Uniqueness
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific substitution pattern and the presence of the Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and biological activity.
特性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
tert-butyl 1-oxo-3,4-dihydropyrazino[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-9-8-17-12-7-5-4-6-11(12)10-13(17)14(18)19/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
MNXNIBWGBAGLCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN2C3=CC=CC=C3C=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
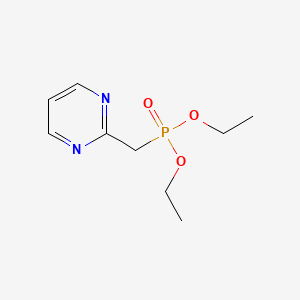
![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
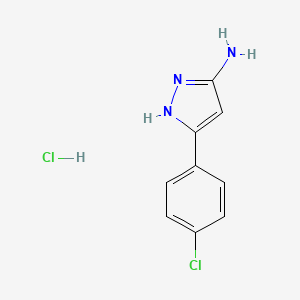
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
